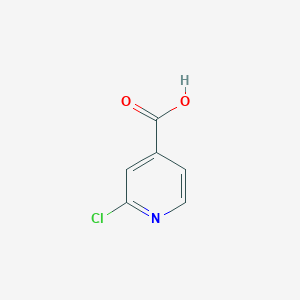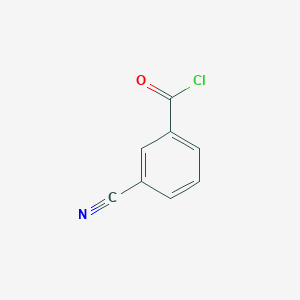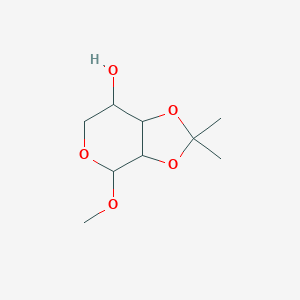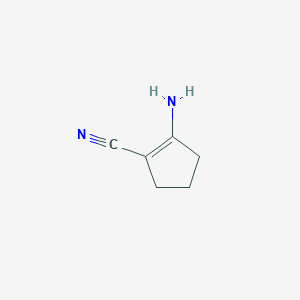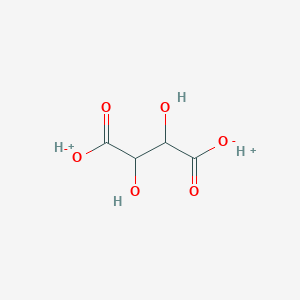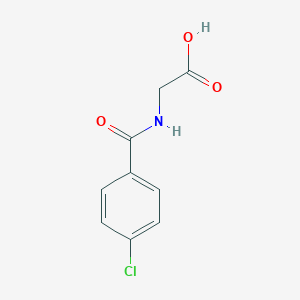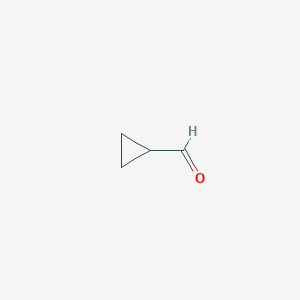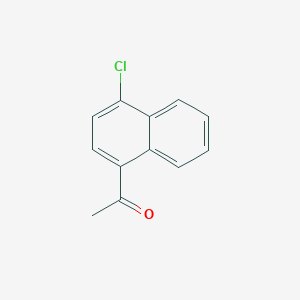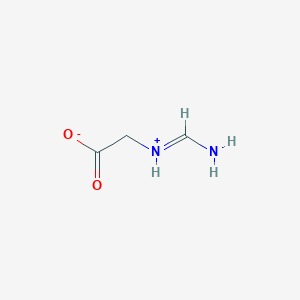
Formiminoglycine
概要
説明
Formiminoglycine, also known as N-formimidoylglycine, is a compound with the molecular formula C₃H₆N₂O₂. It is a derivative of glycine, where the amino group is replaced by a formimino group. This compound is of significant interest in biochemical research due to its role in various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Formiminoglycine can be synthesized through the reaction of glycine with formamide under acidic conditions. The reaction typically involves heating glycine with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production. This may involve continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: Formiminoglycine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form formylglycine.
Reduction: Reduction of this compound can yield glycine.
Substitution: The formimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formylglycine
Reduction: Glycine
Substitution: Various substituted glycine derivatives
科学的研究の応用
Formiminoglycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is involved in the metabolism of histidine and is a substrate for the enzyme formiminotransferase.
Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: While not widely used in industry, its derivatives may have applications in pharmaceuticals and agrochemicals.
作用機序
Formiminoglycine exerts its effects primarily through its role in metabolic pathways. It is a substrate for formiminotransferase, which catalyzes the transfer of the formimino group to tetrahydrofolate, forming 5-formiminotetrahydrofolate. This reaction is crucial in the metabolism of histidine and the synthesis of purines and thymidylate.
類似化合物との比較
Formylglycine: An oxidized derivative of formiminoglycine.
Glycine: The simplest amino acid, which can be derived from the reduction of this compound.
N-formylglycine: Another derivative of glycine with a formyl group instead of a formimino group.
Uniqueness: this compound is unique due to its specific role in the histidine degradation pathway and its involvement in the transfer of one-carbon units in metabolic processes. Its ability to participate in various chemical reactions also makes it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
2-(aminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCTZRWBHOKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175667 | |
| Record name | Formiminoglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-03-6 | |
| Record name | N-(Iminomethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formiminoglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC90354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formiminoglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMIMINOGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is formiminoglycine (FIG)?
A1: this compound (FIG) is an intermediate in the anaerobic degradation of purines, such as adenine, guanine, and uric acid, by certain microorganisms. [, , ] This process plays a crucial role in their energy metabolism.
Q2: How is this compound formed during purine degradation?
A2: In purinolytic Clostridia and some other microorganisms, purines are initially converted to xanthine. [] Xanthine is then further degraded through a series of enzymatic reactions, ultimately yielding this compound. [, ]
Q3: What is the fate of this compound in these microorganisms?
A3: this compound doesn't hang around for long! It undergoes further degradation via two key pathways:
Q4: What is the significance of this compound metabolism in methanogenesis?
A4: Research on Methanococcus vannielii, a methanogenic archaeon, suggests that purine degradation, and specifically this compound metabolism, contributes to methane biosynthesis and energy production. [] The formyl moiety of this compound is incorporated into the methane biosynthesis pathway. []
Q5: Are there any differences in this compound metabolism between different species?
A5: Yes, slight variations exist. While the general pathway is conserved, the cofactors involved can differ. For example, Clostridia utilize THF, while Methanococcus vannielii utilizes H4MPT. [, ] Additionally, the method of glycine metabolism can vary, with some species directly reducing it to acetate using glycine reductase. []
Q6: What are the implications of understanding this compound metabolism?
A6: Further research into this compound metabolism could provide insights into:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[(trimethylsilyl)oxy]pyridine](/img/structure/B31193.png)
